2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride

Description

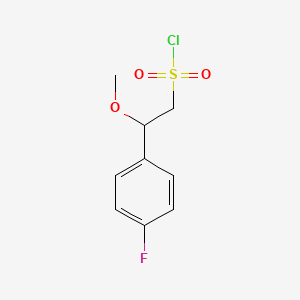

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride (CAS: 1781100-57-9) is a specialized sulfonyl chloride derivative with the molecular formula C₉H₁₀ClFO₃S and a molecular weight of 252.69 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) attached to a methoxy-substituted ethane backbone and a 4-fluorophenyl ring. This compound is a liquid at room temperature and requires storage at -10 °C due to its reactivity and hazards (H314: skin corrosion/burns) .

Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for constructing sulfonamides, sulfonate esters, and other sulfur-containing pharmaceuticals. The presence of the 4-fluorophenyl group enhances lipophilicity and metabolic stability, making it relevant in drug discovery .

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO3S/c1-14-9(6-15(10,12)13)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJARSQDOLJBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781100-57-9 | |

| Record name | 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of 2-(4-fluorophenyl)-2-methoxyethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(4-Fluorophenyl)-2-methoxyethanol+Chlorosulfonic acid→2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative conditions can further modify the sulfonyl group, potentially leading to sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or thiols.

Sulfones: Formed under oxidative conditions.

Scientific Research Applications

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

2-(4-Fluorophenyl)-2-Methoxyethane-1-Sulfonyl Chloride

- Functional Groups : Sulfonyl chloride (-SO₂Cl), methoxy (-OCH₃), 4-fluorophenyl.

- Reactivity : High reactivity due to the electrophilic sulfonyl chloride group, enabling nucleophilic substitutions (e.g., with amines or alcohols).

- Applications : Intermediate for sulfonamide drugs, agrochemicals, and polymer catalysts .

Triazole-Sulfonyl Derivative ()

- Structure: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.

- Functional Groups : Triazole ring, sulfonyl (-SO₂-), thioether (-S-), difluorophenyl.

- Reactivity : The triazole ring imparts aromatic stability, while the sulfonyl group enhances polarity. The thioether linkage allows for further functionalization.

- Applications: Potential use in antimicrobial or anticancer agents due to triazole’s bioactivity .

Thiadiazole-Benzyl Derivative ()

- Structure : Derived from 2-(4-fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide and benzyl chlorides.

- Functional Groups : Thiadiazole ring, acetamide (-NHCO-), benzyl.

- Reactivity : Thiadiazole’s electron-deficient nature facilitates interactions with biological targets. The mercapto group (-SH) is reactive but stabilized as a thiolate anion during synthesis.

- Applications : Antimicrobial or enzyme inhibitors, leveraging thiadiazole’s pharmacological profile .

Biological Activity

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10ClFNO2S

- Molecular Weight : 253.71 g/mol

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10ClFNO2S |

| Molecular Weight | 253.71 g/mol |

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to interact with various biological molecules, leading to the modification of proteins and nucleic acids. This interaction can inhibit specific enzymes or alter cellular signaling pathways, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial efficacy.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A specific case study highlighted its effectiveness against breast cancer cells, where it inhibited cell proliferation by modulating the expression of oncogenes .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that:

- Minimum Inhibitory Concentration (MIC) for E. coli: 32 µg/mL

- **MIC for S. aureus: 16 µg/mL

This data positions the compound as a promising candidate for further development in antimicrobial therapies.

Case Study: Anticancer Activity

In a recent publication, the effects of this compound on human breast cancer cell lines (MCF-7) were assessed. The findings revealed:

- IC50 Value : 15 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

These results suggest a significant potential for this compound in cancer treatment strategies.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride with high purity?

A common approach involves sulfonation and chlorination of the precursor 2-(4-fluorophenyl)-2-methoxyethanol. Thionyl chloride (SOCl₂) or chlorosulfonic acid is typically used under anhydrous conditions in solvents like dichloromethane (DCM) at 0–5°C to minimize side reactions . Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the sulfonyl chloride. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation, such as sulfonic acids or disulfides .

Q. How can researchers characterize the structure and purity of this compound?

Q. What safety protocols are essential for handling this sulfonyl chloride?

Due to its reactivity (Hazard Statement H314: Causes severe skin burns), use PPE (gloves, goggles), work in a fume hood, and avoid contact with water or alcohols. Store at –10°C under inert gas (argon) to prevent hydrolysis. Emergency protocols include immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with amines (e.g., forming sulfonamides) or alcohols (forming sulfonate esters). Computational studies (e.g., Hammett σ constants) predict a 1.5–2× rate increase compared to non-fluorinated analogs. However, steric hindrance from the methoxy group may reduce accessibility to the sulfur center, requiring kinetic studies to optimize conditions .

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

Contradictions in anticancer assays (e.g., varying IC₅₀ values across cell lines) may arise from off-target effects or metabolic instability. Mitigation strategies include:

- QSAR Modeling : Identify critical substituents (e.g., methoxy vs. halogen) affecting activity .

- Metabolic Profiling : Use liver microsomes to assess stability and identify degradants .

- Targeted Docking : Prioritize derivatives with high binding affinity to validated targets (e.g., Plk1 kinase) via AutoDock or Schrödinger .

Q. How can computational methods guide the design of stable sulfonamide derivatives for kinase inhibition?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with Plk1’s ATP-binding pocket) to assess binding modes and residence times.

- ADMET Prediction : Use SwissADME to filter derivatives with favorable pharmacokinetics (e.g., logP < 5, TPSA < 140 Ų) .

- Free Energy Perturbation (FEP) : Quantify the impact of fluorophenyl substitution on binding free energy to optimize selectivity .

Methodological Challenges and Solutions

Q. How to address hydrolysis during storage or reaction?

Hydrolysis to the sulfonic acid is a major issue. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.